molecular formula C21H27Cl2N3 B11947156 N1,N1-Diethyl-N2-(2-phenylquinolin-4-yl)ethane-1,2-diamine dihydrochloride CAS No. 853344-12-4

N1,N1-Diethyl-N2-(2-phenylquinolin-4-yl)ethane-1,2-diamine dihydrochloride

Cat. No.: B11947156
CAS No.: 853344-12-4
M. Wt: 392.4 g/mol
InChI Key: WNEAPZFAMHSJIO-UHFFFAOYSA-N
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Description

N1,N1-Diethyl-N2-(2-phenylquinolin-4-yl)ethane-1,2-diamine dihydrochloride is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-Diethyl-N2-(2-phenylquinolin-4-yl)ethane-1,2-diamine dihydrochloride typically involves a multi-step process. The general synthetic route includes the following steps:

    Quinoline Synthesis: The quinoline core is synthesized through a series of reactions, including cyclization and condensation reactions.

    Chlorination: The quinoline derivative is then chlorinated to introduce a chlorine atom at a specific position on the quinoline ring.

    Substitution Reaction: The chlorinated quinoline derivative undergoes a substitution reaction with an appropriate amine to introduce the ethane-1,2-diamine moiety.

    Final Product Formation: The resulting compound is then treated with diethylamine to form N1,N1-Diethyl-N2-(2-phenylquinolin-4-yl)ethane-1,2-diamine, which is subsequently converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1,N1-Diethyl-N2-(2-phenylquinolin-4-yl)ethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1,N1-Diethyl-N2-(2-phenylquinolin-4-yl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and microbial processes.

    Pathways Involved: It modulates signaling pathways related to inflammation and microbial growth, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N1,N1-Dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine
  • N,N-bis(pyridin-2-ylmethyl)ethane-1,2-diamine
  • N-(2-diethylaminoethyl)-1-naphthylamine oxalate

Uniqueness

N1,N1-Diethyl-N2-(2-phenylquinolin-4-yl)ethane-1,2-diamine dihydrochloride is unique due to its specific quinoline core structure and the presence of both diethyl and phenyl groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

CAS No.

853344-12-4

Molecular Formula

C21H27Cl2N3

Molecular Weight

392.4 g/mol

IUPAC Name

N',N'-diethyl-N-(2-phenylquinolin-4-yl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C21H25N3.2ClH/c1-3-24(4-2)15-14-22-21-16-20(17-10-6-5-7-11-17)23-19-13-9-8-12-18(19)21;;/h5-13,16H,3-4,14-15H2,1-2H3,(H,22,23);2*1H

InChI Key

WNEAPZFAMHSJIO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3.Cl.Cl

Origin of Product

United States

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